![molecular formula C21H31NO7 B14312117 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 116819-66-0](/img/structure/B14312117.png)
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of macrocyclic ligands known for their ability to form stable complexes with various metal ions. The presence of multiple oxygen and nitrogen atoms within its structure allows for versatile coordination chemistry, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[1231]octadeca-1(18),14,16-triene-2,13-dione typically involves multi-step organic synthesis The process begins with the preparation of the macrocyclic ligand through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized macrocyclic derivatives, while substitution reactions can introduce various alkyl or acyl groups into the compound.
Aplicaciones Científicas De Investigación
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione has diverse applications in scientific research:
Biology: The compound’s ability to bind metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Research explores its potential as a drug delivery agent due to its ability to encapsulate metal ions and other molecules.
Mecanismo De Acción
The mechanism of action of 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its ability to coordinate with metal ions through its oxygen and nitrogen atoms. This coordination forms stable complexes that can participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context of its application, such as catalysis or drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
3,12,18-Triaza-6,9-dioxabicyclo[12.3.1]octadeca-1(18),14,16-triene: A similar macrocyclic ligand with a different substitution pattern.
2,13-Dimethyl-3,6,9,12,18-penta-azabicyclo[12.3.1]octadeca-1(18),14,16-triene: Another related compound with additional nitrogen atoms in the macrocycle.
Uniqueness
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is unique due to the presence of the octyloxy group, which enhances its lipophilicity and potential for interaction with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and catalysis.
Propiedades
Número CAS |
116819-66-0 |
|---|---|
Fórmula molecular |
C21H31NO7 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
16-octoxy-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(17),14(18),15-triene-2,13-dione |
InChI |
InChI=1S/C21H31NO7/c1-2-3-4-5-6-7-8-27-17-15-18-20(23)28-13-11-25-9-10-26-12-14-29-21(24)19(16-17)22-18/h15-16H,2-14H2,1H3 |
Clave InChI |
GOEUASJULYBTLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC2=NC(=C1)C(=O)OCCOCCOCCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


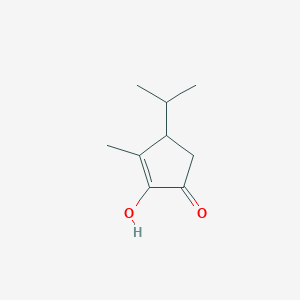
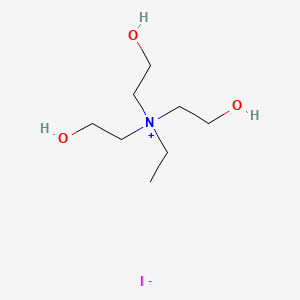
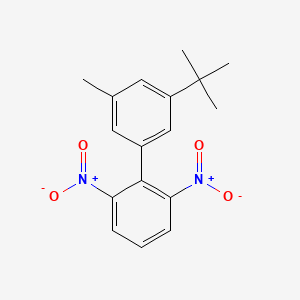
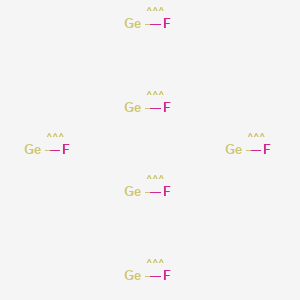
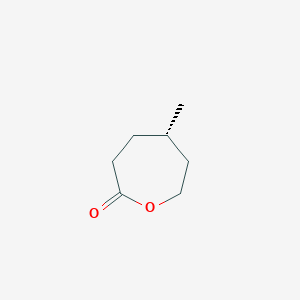
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
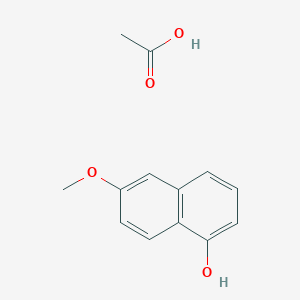
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
